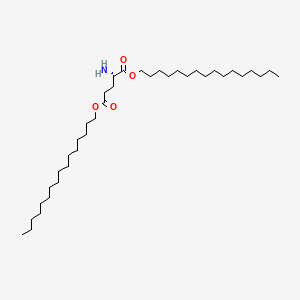

L-Glutamic acid, dihexadecyl ester

Beschreibung

BenchChem offers high-quality L-Glutamic acid, dihexadecyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glutamic acid, dihexadecyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

dihexadecyl (2S)-2-aminopentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-36(39)32-31-35(38)37(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3/t35-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLUXDVSARFPMX-DHUJRADRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H73NO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471913 |

Source

|

| Record name | L-Glutamic acid, dihexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59274-90-7 |

Source

|

| Record name | L-Glutamic acid, dihexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Supramolecular Engineering with L-Glutamic Acid Dihexadecyl Ester: A Technical Guide to Physicochemical Properties and Nanoparticle Assembly

Executive Summary

L-Glutamic acid dihexadecyl ester (commonly referred to as 1,5-dihexadecyl-L-glutamate or DiC16) is a highly versatile synthetic lipid intermediate. Featuring a chiral amino acid core flanked by two 16-carbon hydrophobic tails, this molecule serves as a fundamental building block in advanced drug delivery systems. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic behavior, and applications in engineering peptide amphiphile micelles (PAMs), cationic liposomes, and artificial red blood cells.

Part I: Structural & Thermodynamic Rationale

The architectural design of L-Glutamic acid dihexadecyl ester is rooted in its modularity. The L-glutamic acid backbone provides a biocompatible, chiral core with two carboxylic acid groups for esterification and a primary amine that can be functionalized with cationic headgroups or hydrophilic polymers[1].

The Thermodynamic Compromise of Chain Length

The selection of a dihexadecyl (C16) chain over ditetradecyl (C14) or dioctadecyl (C18) is a calculated thermodynamic choice governed by phase transition temperature ( Tc ) and membrane fluidity. Lipid membrane fluidity is inversely proportional to the alkyl chain length[1].

As shown in clinical and in vitro models, C14 derivatives exhibit high membrane fluidity ( Tc ~24.7 °C), which promotes rapid fusion with biological membranes but can compromise the structural integrity of the nanoparticle during systemic circulation[1]. Conversely, C18 derivatives possess low fluidity ( Tc ~53.2 °C), rendering them too rigid for efficient endosomal escape[1]. The C16 chain offers the optimal thermodynamic compromise, providing sufficient hydrophobic packing for nanoparticle stability while maintaining the necessary fusogenic potential for intracellular release[1].

Quantitative Physicochemical Profiling

Table 1: Core Physicochemical Properties of L-Glutamic Acid Dihexadecyl Ester

| Property | Value / Description |

| Molecular Formula | C37H73NO4 (Base) / C37H74ClNO4 (Hydrochloride)[2] |

| Molecular Weight | 652.09 g/mol (Base)[3] / 632.45 g/mol (Hydrochloride)[2] |

| Hydrophobic Architecture | Double Hexadecyl (C16) chains[4] |

| CAS Registry Number | 86304-25-8[2] |

| Primary Application | Hydrophobic anchor for liposomes, micelles, and vesicles[1] |

Table 2: Influence of Alkyl Chain Length on Lipoplex Dynamics

| Alkyl Chain | Phase Transition Temp ( Tc ) | Membrane Fluidity | Fusogenic Potential | Gene Expression |

| Ditetradecyl (C14) | ~24.7 - 26.3 °C[1] | High | High | High |

| Dihexadecyl (C16) | Intermediate | Moderate | Moderate-High | Optimal Stability/Efficacy |

| Dioctadecyl (C18) | ~52.7 - 53.2 °C[1] | Low | Low | Low |

Part II: Synthesis & Validation Protocol

The synthesis of 1,5-dihexadecyl-L-glutamate relies on an acid-catalyzed esterification process designed to maximize yield while preserving the chirality of the amino acid core.

Fig 1. Synthesis workflow of 1,5-dihexadecyl-L-glutamate via azeotropic distillation.

Protocol 1: Synthesis of 1,5-Dihexadecyl-L-glutamate

Objective: Synthesize the hydrophobic diC16 moiety via a self-validating acid-catalyzed esterification.

-

Reagent Preparation: Combine L-glutamic acid (6.8 g, 0.047 mol), hexadecanol (22.4 g, 0.092 mol), and p-toluenesulfonic acid monohydrate (p-Tos) (10.5 g, 0.051 mol) in 200 mL of benzene[4],[3].

-

Causality Check: p-Tos serves a dual, critical purpose: it acts as a strong acid catalyst for the esterification and simultaneously protonates the primary amine of L-glutamic acid, preventing unwanted intra/intermolecular amidation side-reactions[3].

-

-

Azeotropic Distillation: Reflux the mixture at 90 °C for 1 hour using a Dean-Stark apparatus[4],[3].

-

Causality Check: Esterification is a reversible equilibrium reaction. The Dean-Stark apparatus continuously and azeotropically removes the water byproduct, driving the reaction forward to completion according to Le Chatelier's principle[4].

-

-

Purification: Cool the reaction mixture to precipitate the product. Purify the crystallized intermediate through a Buchner funnel using acetone, followed by recrystallization from methanol at 4 °C[4],[3].

-

Validation (NMR): Confirm the molecular structure using 1 H-NMR.

-

Causality Check: The use of a mixed solvent system ( CDCl3:MeOD 10:1) is mandatory. The amphiphilic nature of the lipid causes micellization in pure non-polar solvents, which broadens NMR signals and obscures peak resolution. The mixed solvent fully solvates both the hydrophobic tails and the polar headgroup[3].

-

Expected Peaks: 0.88 ppm (t, 6H, terminal methyls); 1.26 ppm (m, ~60H, methylene backbone of C16 chains); 4.06-4.15 ppm (t, 4H, ester linkage CH2 )[3].

-

Part III: Supramolecular Assembly & Applications

Peptide Amphiphile Micelles (PAMs)

When 1,5-dihexadecyl-L-glutamate is conjugated to hydrophilic peptides (e.g., the chemokine MCP-1), the resulting peptide amphiphiles self-assemble into micelles[4]. The morphology of these micelles is strictly dictated by the Packing Parameter ( P=v/a⋅l ) .

Because the double C16 chain provides a massive hydrophobic volume relative to the peptide headgroup, the packing parameter falls between 1/3 and 1/2. This thermodynamically forces the formation of elongated cylindrical micelles rather than spherical ones[4]. Cylindrical PAMs exhibit enhanced multivalent display, significantly improving their binding affinity and chemotactic attraction to target cells such as monocytes[4].

Fig 2. Logical relationship between headgroup size, packing parameter, and micellar morphology.

Cationic Liposomes for Plasmid DNA Delivery

By conjugating the primary amine of DiC16 to cationic amino acids (e.g., Lysine, Histidine, Arginine), researchers generate cationic lipids capable of complexing with negatively charged plasmid DNA (pDNA) to form lipoplexes[1],[3].

Fig 3. Intracellular delivery pathway of pDNA using dihexadecyl L-glutamate-based liposomes.

Protocol 2: FRET-Based Liposome Fusion Assay

Objective: Quantify the endosomal escape and fusogenic capability of the DiC16 lipoplex.

-

Biomembrane Simulation: Prepare model liposomes mimicking biological membranes (DOPC/DOPE/DOPS/cholesterol at 45:20:20:15 wt%) and label them with 1 mol% NBD-PE (donor) and Rho-PE (acceptor)[1].

-

Incubation: Mix 500 µL of labeled model liposomes (500 µM lipid concentration) with 500 µL of the target DiC16 lipoplex (500 µM)[1]. Incubate the mixture at 37 °C[1].

-

Fluorescence Measurement: Record fluorescence intensity using an excitation wavelength of 460 nm and an emission wavelength of 525 nm[1].

-

Causality Check: In the intact labeled liposome, the close proximity of NBD and Rhodamine causes Förster Resonance Energy Transfer (FRET), quenching the NBD signal. Upon successful fusion with the DiC16 lipoplex, the lipid probes diffuse over a larger membrane area. This increased intermolecular distance abolishes FRET, resulting in a quantifiable recovery of NBD fluorescence at 525 nm, validating the membrane's fluidity and endosomal escape potential[1].

-

Hemoglobin Vesicles (HbV)

In the development of artificial red blood cells, 1,5-dihexadecyl-L-glutamate is functionalized into 1,5-dihexadecyl-L-glutamate-N-succinic acid (DPEA)[5]. DPEA is incorporated into a lipid bilayer alongside DPPC, cholesterol, and PEG-DSPE to encapsulate purified hemoglobin[5]. The diC16 tails anchor firmly into the hydrophobic core of the bilayer, while the succinic acid headgroup provides a negative surface charge that prevents intervesicular aggregation, ensuring long-term structural stability and a prolonged circulatory half-life in the bloodstream[5],[6].

Conclusion

L-Glutamic acid dihexadecyl ester represents a triumph of rational lipid design. By leveraging the precise thermodynamic properties of its double C16 chains and the modularity of its chiral amino acid core, researchers can tightly control the packing parameter and phase transition temperature of self-assembling nanoparticles. Whether engineering cylindrical micelles for targeted monocyte binding, highly fusogenic lipoplexes for gene therapy, or robust artificial red blood cells, DiC16 remains an indispensable tool in the modern nanomedicine arsenal.

References[2] L-Glutamic acid, dihexadecyl ester, hydrochloride 86304-25-8 wiki - Guidechem - Link[1] Evaluation of Cationic Assemblies Constructed with Amino Acid Based Lipids for Plasmid DNA Delivery - Bioconjugate Chemistry (ACS Publications) - Link[5] Static Structures and Dynamics of Hemoglobin Vesicle (HbV) Developed as a Transfusion Alternative - The Journal of Physical Chemistry B (ACS Publications) - Link[6] Pharmacokinetics of Hemoglobin Vesicles - National Institute of Public Health (NIPH) - Link[4] Shape Effects of Peptide Amphiphile Micelles for Targeting Monocytes - MDPI - Link[3] Evaluation of cationic assemblies constructed with amino-acid based lipids for plasmid DNA delivery (Supporting Information) - AWS - Link

Sources

The Self-Assembly Mechanism of L-Glutamic Acid Dihexadecyl Ester: A Mechanistic Whitepaper for Advanced Nanotherapeutics

Executive Summary

In the landscape of nanomedicine and supramolecular chemistry, the rational design of self-assembling biomaterials dictates the success of drug and gene delivery platforms. L-Glutamic acid dihexadecyl ester (often referred to as 1,5-dihexadecyl-L-glutamate, diC16-Glu, or Glu2C16) has emerged as a premier hydrophobic moiety. By conjugating this dual-chain lipid anchor to various hydrophilic headgroups (such as amino acids, peptides, or polymers), researchers can engineer highly specific nanostructures ranging from spherical liposomes to high-axial-ratio nanofibers.

This whitepaper dissects the thermodynamic drivers, morphological control mechanisms, and field-proven formulation protocols for diC16-based supramolecular assemblies, providing a definitive guide for drug development professionals.

Molecular Anatomy & Thermodynamic Drivers of Assembly

The self-assembly of L-Glutamic acid dihexadecyl ester is not a random aggregation; it is a highly ordered, thermodynamically driven process governed by the molecule's unique structural anatomy. The molecule consists of a chiral L-glutamic acid backbone esterified with two 16-carbon (hexadecyl) aliphatic chains.

The causality of its assembly is dictated by three primary non-covalent forces:

-

The Hydrophobic Effect: The massive hydrophobic volume of the dual C16 chains disrupts the hydrogen-bonded network of bulk water. To minimize this unfavorable free energy penalty, the chains spontaneously sequester themselves into a hydrophobic core.

-

Van der Waals Interactions: Unlike unsaturated lipids (e.g., oleic acid) which contain "kinks," the saturated, unbranched hexadecyl chains of diC16-Glu allow for tight, parallel packing. This crystallization-like behavior provides immense structural integrity to the resulting bilayer or micelle core.

-

Directional Hydrogen Bonding: The amide and ester linkages within the glutamate backbone act as hydrogen bond donors and acceptors. This directionality restricts the degrees of freedom during assembly, often driving the formation of highly ordered, high-axial-ratio nanostructures (such as nanotubes or nanofibers) rather than simple amorphous aggregates.

Caption: Thermodynamic drivers governing the self-assembly of L-Glutamic acid dihexadecyl ester.

The Critical Packing Parameter (CPP) & Morphological Control

As a Senior Application Scientist, I rely on Israelachvili's surfactant number theory to predict the morphological outcome of diC16-based formulations. The Critical Packing Parameter ( p ) is defined as:

p=v/(a×l)

Where:

-

v = Volume of the hydrophobic tail. The double C16 chains of diC16-Glu significantly increase v compared to single-chain surfactants.

-

l = Extended length of the hydrocarbon tail.

-

a = Optimal cross-sectional area of the hydrophilic headgroup.

Because the diC16 tail possesses a relatively small headgroup footprint relative to its massive lipid tails, its baseline p value often falls between 1/3 and 1/2 . This geometry naturally favors the formation of **

An In-Depth Technical Guide to the Thermodynamic Properties of Dihexadecyl L-Glutamate Lipid Bilayers

Introduction: The Significance of Dihexadecyl L-Glutamate in Advanced Drug Delivery and Biomembrane Mimicry

In the landscape of drug delivery and biomaterials, the rational design of lipid-based nanoparticles and vesicles is paramount. Among the vast array of synthetic lipids, those featuring amino acid headgroups have garnered considerable attention for their biocompatibility, biodegradability, and tunable physicochemical properties. Dihexadecyl L-glutamate, a synthetic lipid possessing two C16 alkyl chains and a glutamic acid headgroup, stands out as a promising constituent for the formulation of stable lipid bilayers with pH-responsive characteristics. The glutamic acid headgroup, with its ionizable carboxylic acid moieties, imparts a sensitivity to the local pH environment, a feature of immense interest for targeted drug release in acidic microenvironments, such as those found in tumors and endosomes.

This technical guide provides a comprehensive overview of the thermodynamic properties of dihexadecyl L-glutamate lipid bilayers. We will delve into the fundamental principles governing their phase behavior, the experimental methodologies for their characterization, and the key thermodynamic parameters that dictate their stability and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile class of lipids.

I. Fundamental Principles of Lipid Bilayer Thermodynamics

The self-assembly of lipids into bilayers in an aqueous environment is an entropically driven process, primarily governed by the hydrophobic effect. The thermodynamic stability and phase behavior of these bilayers are dictated by a delicate balance of intermolecular forces, including van der Waals interactions between the hydrocarbon tails, and electrostatic and hydrogen-bonding interactions between the polar headgroups.

Lipid bilayers can exist in different physical states, or phases, depending on the temperature. The two primary phases are:

-

Gel Phase (Lβ'): At low temperatures, the hydrocarbon chains are in a highly ordered, all-trans conformation, resulting in a tightly packed, rigid bilayer.

-

Liquid Crystalline Phase (Lα): Above a characteristic phase transition temperature (Tm), the hydrocarbon chains become more disordered, with a higher population of gauche conformers. This leads to a more fluid and dynamic bilayer.

The transition between these phases is a key thermodynamic event that can be precisely measured and is highly sensitive to the molecular structure of the lipid, as well as environmental factors.

II. Experimental Characterization of Dihexadecyl L-Glutamate Bilayers

The primary technique for elucidating the thermodynamic properties of lipid bilayers is Differential Scanning Calorimetry (DSC).[1][2][3] DSC is a highly sensitive and non-perturbative method that directly measures the heat changes associated with phase transitions.[1][3]

A. Differential Scanning Calorimetry (DSC) Workflow

The following diagram illustrates a typical workflow for the DSC analysis of dihexadecyl L-glutamate lipid vesicles.

Caption: Workflow for the preparation and DSC analysis of dihexadecyl L-glutamate lipid vesicles.

B. Detailed Experimental Protocol for DSC Analysis

A robust and reproducible DSC protocol is critical for obtaining high-quality thermodynamic data.

1. Materials:

-

Dihexadecyl L-glutamate (or its succinate derivative)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Aqueous buffer of desired pH (e.g., CHES buffer for pH 10)[4]

-

High-purity water

2. Vesicle Preparation (Hydration and Extrusion Method):

-

Lipid Film Formation: Dissolve a known quantity of dihexadecyl L-glutamate in an organic solvent. Remove the solvent using a rotary evaporator to form a thin lipid film on the walls of a round-bottom flask. Further dry the film under vacuum for several hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer by vortexing at a temperature above the expected main phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).[2]

-

Freeze-Thaw Cycles: Subject the MLV suspension to several freeze-thaw cycles to promote the formation of more uniform vesicles.

-

Extrusion: To obtain large unilamellar vesicles (LUVs) of a defined size, extrude the MLV suspension multiple times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) at a temperature above the Tm.[2]

3. DSC Measurement:

-

Sample and Reference Preparation: Accurately load the LUV suspension into the sample cell of the DSC instrument. Load an identical volume of the corresponding buffer into the reference cell.

-

Thermal Scans: Perform heating and cooling scans over a temperature range that encompasses the expected phase transition. A typical scan rate is 1-2°C/minute. Multiple scans are often performed to check for the reversibility of the transition.[4]

4. Data Analysis:

-

Transition Temperature (Tm): The temperature at which the peak of the endothermic transition occurs.

-

Enthalpy of Transition (ΔH): The area under the transition peak, which represents the amount of heat absorbed during the phase transition.

-

Entropy of Transition (ΔS): Calculated from the Gibbs free energy equation at the transition temperature (ΔG = ΔH - TΔS), where ΔG = 0 at the phase transition.

III. Thermodynamic Properties of Dihexadecyl L-Glutamate Bilayers

A study on a series of dialkyl lipids with a glutamic acid-succinate headgroup provides valuable insight into the thermodynamic behavior of dihexadecyl L-glutamate bilayers.[4][5] For the di-C16 (dihexadecyl) analog, the following properties were observed in a CHES buffer at pH 10.

| Thermodynamic Parameter | Value | Unit | Reference |

| Main Phase Transition Temperature (Tm) | 57.2 | °C | [4] |

| Enthalpy of Transition (ΔH) | 12.5 | kcal/mol |

These values are characteristic of a lipid with long, saturated acyl chains, which exhibit strong van der Waals interactions, leading to a relatively high transition temperature and enthalpy. The single, sharp transition observed for the annealed C16 lipid suggests a cooperative melting process from a well-ordered gel phase to a fluid liquid-crystalline phase.[4][5]

IV. Influence of Environmental Factors

The L-glutamate headgroup, with its two carboxylic acid groups, makes the thermodynamic properties of the bilayer sensitive to the pH and ionic strength of the surrounding medium.

A. Effect of pH

B. Logical Relationship of pH and Bilayer Properties

Caption: The influence of pH on the headgroup ionization and resulting thermodynamic properties of dihexadecyl L-glutamate bilayers.

V. Molecular-Level Insights from Molecular Dynamics Simulations

While experimental techniques like DSC provide macroscopic thermodynamic data, molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of lipid bilayers at the atomic level.[6]

A. Potential Insights from MD Simulations

MD simulations of dihexadecyl L-glutamate bilayers can provide valuable information on:

-

Area per Lipid: The average surface area occupied by a single lipid molecule, which is related to the packing density of the bilayer.

-

Bilayer Thickness: The distance between the headgroups of the two leaflets.

-

Acyl Chain Order Parameters: A measure of the conformational order of the hydrocarbon tails.

-

Headgroup Orientation and Hydration: The preferred orientation of the L-glutamate headgroup at the bilayer-water interface and the extent of its hydration.

-

Effect of pH on Bilayer Structure: By simulating the system at different protonation states of the glutamate headgroup, one can directly observe the structural consequences of pH changes.

B. MD Simulation Workflow

Caption: A generalized workflow for performing molecular dynamics simulations of a dihexadecyl L-glutamate lipid bilayer.

VI. Synthesis of Dihexadecyl L-Glutamate

The synthesis of dihexadecyl L-glutamate can be achieved through standard organic chemistry techniques, typically involving the esterification of L-glutamic acid with hexadecanol. A plausible synthetic route is outlined below.

Sources

L-Glutamic acid dihexadecyl ester phase transition temperature

An In-Depth Technical Guide to the Phase Transition Temperature of L-Glutamic Acid Dihexadecyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamic acid dihexadecyl ester is a synthetic amphiphilic molecule with significant potential in advanced drug delivery systems, particularly in the formation of lipid-based nanoparticles such as liposomes. A critical physicochemical parameter governing the stability, permeability, and functionality of these delivery vehicles is the main phase transition temperature (Tₘ). This temperature marks the transition from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα). Understanding and precisely determining the Tₘ is paramount for designing thermosensitive drug carriers and ensuring formulation stability. This guide provides a comprehensive overview of the theoretical underpinnings of lipid phase transitions and presents a detailed, field-proven framework for the experimental determination and analysis of the phase transition temperature of L-Glutamic acid dihexadecyl ester.

Introduction: The Significance of Phase Transitions in Lipid-Based Formulations

Amphiphilic molecules, such as L-Glutamic acid dihexadecyl ester, self-assemble in aqueous environments to form ordered structures like bilayers, which are the fundamental components of liposomes. The physical state of these bilayers is highly dependent on temperature.

-

Below Tₘ (Gel Phase, Lβ): The dihexadecyl hydrocarbon chains are fully extended and tightly packed in a crystalline-like lattice. This results in a rigid and relatively impermeable membrane.

-

Above Tₘ (Liquid-Crystalline Phase, Lα): The hydrocarbon chains become disordered and more mobile. This "melting" process increases the fluidity, flexibility, and permeability of the bilayer.[1][2]

The Tₘ is not merely a physical constant; it is a design parameter. For instance, in thermosensitive liposomes, a drug is encapsulated within a bilayer designed to have a Tₘ slightly above physiological temperature. When the target tissue is locally heated to this temperature, the bilayer undergoes a phase transition, becoming leaky and releasing the drug payload precisely where it is needed.[3] Therefore, a robust and multi-faceted approach to characterizing the Tₘ of novel lipids like L-Glutamic acid dihexadecyl ester is essential for their effective application.

Physicochemical Profile: L-Glutamic Acid Dihexadecyl Ester

L-Glutamic acid dihexadecyl ester is a double-chain cationic lipid. Its structure consists of a polar headgroup derived from L-glutamic acid and two nonpolar tails from hexadecanol. This amphiphilic nature drives its self-assembly in aqueous media.

| Property | Value / Description | Source |

| Chemical Name | L-Glutamic acid, dihexadecyl ester | N/A |

| Synonyms | Dihexadecyl L-glutamate | [4] |

| Molecular Formula | C₃₇H₇₃NO₄ (for the free base) | Derived from[4] |

| Molecular Weight | 596.0 g/mol (for the free base) | Derived from[4] |

| Structure | A polar L-glutamic acid headgroup with two C16 (hexadecyl) saturated hydrocarbon chains attached via ester linkages. | |

| Expected Solubility | Poorly soluble in water; soluble in organic solvents like chloroform. | [5] |

The key structural features that will influence its Tₘ are:

-

Chain Length: The two 16-carbon (hexadecyl) chains. Longer chains lead to stronger van der Waals interactions, which increases the Tₘ.[1][6]

-

Saturation: The chains are saturated (no double bonds), which allows for tight packing and a higher Tₘ compared to unsaturated counterparts.[1][2]

-

Headgroup: The L-glutamic acid headgroup's size, charge, and hydrogen-bonding capacity will significantly affect the packing of the lipid molecules.[7]

Diagram: Conceptual Structure of L-Glutamic Acid Dihexadecyl Ester

Caption: Amphiphilic structure of the molecule.

Experimental Framework for Determining Phase Transition Temperature

A single technique is often insufficient for a complete characterization. We advocate for a tripartite approach employing Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Polarized Optical Microscopy (POM).

Diagram: Overall Experimental Workflow

Caption: Integrated workflow for Tₘ determination.

Primary Method: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for studying thermotropic phase behavior.[8][9] It directly measures the heat flow into or out of a sample as a function of temperature. The phase transition is an endothermic process, requiring energy (heat) to disrupt the ordered gel phase, which appears as a peak in the DSC thermogram.

We use DSC first because it provides the most direct thermodynamic measurement of the transition. The peak of the endotherm gives the Tₘ, and the area under the peak corresponds to the enthalpy of the transition (ΔH).[10] A sharp, well-defined peak indicates a highly cooperative transition, characteristic of a pure lipid system. A broad peak might suggest impurities or heterogeneous phases.

-

Lipid Film Preparation:

-

Dissolve a known quantity (e.g., 1-5 mg) of L-Glutamic acid dihexadecyl ester in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

-

In a small glass vial, evaporate the solvent under a gentle stream of nitrogen gas, rotating the vial to create a thin, uniform lipid film on the bottom.

-

Place the vial under high vacuum for at least 2 hours to remove any residual solvent. Causality: Residual solvent can fluidize the membrane, artificially depressing the Tₘ.

-

-

Hydration:

-

Add a precise volume of aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the lipid film. The temperature of the buffer should be well above the expected Tₘ to ensure proper hydration.

-

Vortex the vial vigorously for several minutes to suspend the lipid, forming a milky dispersion of Multilamellar Vesicles (MLVs).

-

Allow the sample to hydrate (e.g., for 1 hour) at this elevated temperature.

-

-

DSC Sample Loading:

-

Transfer a known volume of the MLV dispersion into a DSC sample pan.

-

Prepare a reference pan containing the same volume of the buffer used for hydration. Causality: This allows the instrument to subtract the heat capacity of the buffer, isolating the thermal events of the lipid.

-

Hermetically seal both pans.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected Tₘ (e.g., 10°C).

-

Scan upwards at a controlled rate (e.g., 1-2°C/min) to a temperature well above the transition. Causality: A slower scan rate provides better resolution of the transition peak.[10]

-

Hold the sample at the upper temperature for a few minutes.

-

Scan downwards at the same rate back to the starting temperature.

-

Perform a second heating scan. Causality: The first scan can contain artifacts from the sample's thermal history. The second scan is typically more reproducible and used for analysis.[10]

-

-

Data Analysis:

-

Plot the differential heat flow against temperature.

-

Determine the onset temperature, the peak temperature (Tₘ), and the completion temperature of the endothermic peak.

-

Integrate the area under the peak to calculate the transition enthalpy (ΔH).[11]

-

Orthogonal Method 1: Variable-Temperature X-ray Diffraction (XRD)

XRD provides structural information about the lipid bilayer.[12] By monitoring changes in the diffraction pattern as a function of temperature, we can observe the structural rearrangement that defines the phase transition.

In the gel phase, the lipid chains are ordered, producing a sharp reflection in the wide-angle region (corresponding to the tight chain packing) and a specific lamellar repeat distance (D) in the small-angle region.[13] During the phase transition, the chains become disordered, causing the wide-angle reflection to disappear and be replaced by a broad, diffuse band. Simultaneously, the bilayer thins, leading to a decrease in the lamellar repeat distance.[14] This provides structural proof of the transition observed calorimetrically by DSC.

-

Sample Preparation:

-

Prepare a concentrated (e.g., 50-100 mg/mL) dispersion of MLVs as described for DSC.

-

Transfer the dispersion into a temperature-controlled sample holder or a thin-walled glass capillary.

-

Alternatively, for higher resolution, create an oriented sample by depositing the lipid dispersion onto a solid substrate (e.g., a glass slide) and allowing it to slowly dry, forming multilayers.[15]

-

-

Instrumentation and Data Acquisition:

-

Use an XRD system equipped with a temperature-controlled stage.

-

Equilibrate the sample at a temperature below the Tₘ identified by DSC.

-

Record the diffraction pattern, capturing both the small-angle (SAXS) and wide-angle (WAXS) regions.

-

Increase the temperature in small increments (e.g., 2°C) through the transition region and acquire a diffraction pattern at each step.

-

-

Data Analysis:

-

For each temperature, analyze the SAXS data to calculate the lamellar repeat spacing (D) using Bragg's law.[16]

-

Analyze the WAXS data to observe the state of hydrocarbon chain packing.

-

Plot the lamellar repeat spacing (D) as a function of temperature. A sharp decrease in D will be observed at the Tₘ.

-

Diagram: Lipid Phase Transition as Observed by XRD

Caption: Correlation of lipid packing and XRD signals.

Orthogonal Method 2: Hot-Stage Polarized Optical Microscopy (POM)

POM is a visual technique that can detect phase transitions in birefringent materials. Lipid bilayers in the gel phase are often birefringent (anisotropic), while they become isotropic in the liquid-crystalline phase.

This method provides direct visual evidence of the transition.[17] When a sample of MLVs is viewed between crossed polarizers, the birefringent gel-phase structures will appear bright against a dark background. As the sample is heated through the Tₘ, the birefringence is lost, and the image becomes dark. This change provides a visual confirmation of the transition temperature. It is particularly useful for detecting the coexistence of different phases.[18]

-

Sample Preparation:

-

Place a small drop of the hydrated lipid dispersion onto a clean microscope slide.

-

Cover with a coverslip and seal the edges to prevent dehydration during heating.

-

-

Instrumentation and Observation:

-

Place the slide on a calibrated hot stage attached to a polarized light microscope.

-

Set the polarizers to a crossed position (90° to each other).

-

Slowly heat the sample (e.g., 1-2°C/min) while observing the sample through the eyepieces or a camera.

-

-

Data Analysis:

-

Record the temperature at which the characteristic birefringent textures (e.g., "Maltese crosses") of the gel phase disappear. This temperature corresponds to the Tₘ.[18]

-

Cool the sample to observe the reformation of these textures.

-

Influencing Factors and Formulation Insights

The measured Tₘ of L-Glutamic acid dihexadecyl ester can be modulated by several factors, a critical consideration in drug development:

-

pH and Ionic Strength: The L-glutamic acid headgroup has ionizable carboxyl groups.[19] Changes in pH and the presence of ions in the buffer can alter headgroup charge and hydration, thereby affecting lipid packing and shifting the Tₘ.[2][7]

-

Admixture with Other Lipids: In practical formulations, this lipid will likely be mixed with other components (e.g., cholesterol, phospholipids). Cholesterol is known to broaden or even eliminate the main phase transition of many lipids.[6]

-

Incorporation of Drugs: The drug molecule itself, if incorporated into the bilayer, can disrupt lipid packing and alter the Tₘ.

Conclusion

Determining the phase transition temperature of a novel excipient like L-Glutamic acid dihexadecyl ester is a foundational step in its characterization for pharmaceutical applications. A purely calorimetric approach, while essential, provides an incomplete picture. By integrating DSC with structural (XRD) and visual (POM) methods, researchers can build a self-validating and comprehensive understanding of the lipid's thermotropic behavior. This multi-faceted framework ensures the reliable determination of the Tₘ, enabling the rational design of stable and functional lipid-based drug delivery systems with predictable release characteristics.

References

-

Title: An X-ray diffraction analysis of oriented lipid multilayers containing basic proteins Source: PubMed URL: [Link]

-

Title: Understanding Lipid Membrane Phase Transitions: The Role of Tm in Membrane Structure and Function Source: Linseis URL: [Link]

-

Title: Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry Source: PMC URL: [Link]

-

Title: 3.1: Membrane Phase Transitions Source: Physics LibreTexts URL: [Link]

-

Title: Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes Source: Technology Networks URL: [Link]

-

Title: Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes Source: Springer Nature Experiments URL: [Link]

-

Title: What Is The Transition Temperature Of The Lipid? Source: Avanti Lipids URL: [Link]

-

Title: X-ray diffraction studies of oriented lipid bilayers Source: PubMed URL: [Link]

-

Title: Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations Source: PubMed URL: [Link]

-

Title: Differential scanning calorimetry (DSC) of skin to detect enhancer-induced lipid transition Source: Preprints.org URL: [Link]

-

Title: Phase Transitions in Biological Membranes Source: Niels Bohr Institutet, University of Copenhagen URL: [Link]

-

Title: X-ray diffraction study of lipid bilayer membranes interacting with amphiphilic helical peptides: diphytanoyl phosphatidylcholine with alamethicin at low concentrations Source: PMC URL: [Link]

-

Title: X-ray diffraction studies of oriented lipid bilayers Source: ResearchGate URL: [Link]

-

Title: X-ray diffraction studies of oriented lipid bilayers Source: Canadian Science Publishing URL: [Link]

-

Title: Optical detection of phase transitions in simple and mixed lipid-water phases Source: PubMed URL: [Link]

-

Title: Polarized THG Microscopy Identifies Compositionally Different Lipid Droplets in Mammalian Cells Source: PMC URL: [Link]

-

Title: Cationic and Ionizable Amphiphiles Based on Dihexadecyl Ester of L-Glutamic Acid for Liposomal Transport of RNA Source: ResearchGate URL: [Link]

-

Title: Polarization-resolved nonlinear microscopy: application to structural molecular and biological imaging Source: Optica Publishing Group URL: [Link]

-

Title: Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life Source: PMC URL: [Link]

-

Title: Laurdan Adopts Distinct, Phase-Specific Orientations in Lipid Membranes Source: ACS Publications URL: [Link]

-

Title: The Lipid Composition of Drusen, Bruch's Membrane, and Sclera by Hot Stage Polarizing Light Microscopy Source: Investigative Ophthalmology & Visual Science URL: [Link]

-

Title: Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors Source: PMC URL: [Link]

-

Title: Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality Source: Xi'an Lyphar Biotech Co., Ltd. URL: [Link]

-

Title: Chemical Properties of L-Glutamic acid (CAS 56-86-0) Source: Cheméo URL: [Link]

-

Title: Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review Source: Comptes Rendus Chimie URL: [Link]

-

Title: Several diphenylmethyl and phenacyl esters... Source: Journal of the Chemical Society C: Organic URL: [Link]

- Title: Glutamic acid derivatives, processes and intermediates for their preparation and pharmaceutical formulations containing them Source: Google Patents URL

- Title: L-glutamic acid derivative and synthesis method and application thereof Source: Google Patents URL

-

Title: Phase Transformations of Glutamic Acid and Its Decomposition Products Source: ResearchGate URL: [Link]

-

Title: Poly(l-glutamic acid) augments the transfection performance of lipophilic polycations by overcoming tradeoffs among cytotoxicity, pDNA delivery efficiency, and serum stability Source: RSC Publishing URL: [Link]

-

Title: Synthesis and characterization of branched poly(L-glutamic acid) as a biodegradable drug carrier Source: PubMed URL: [Link]

-

Title: Polymorphism, Phase Transitions, and Thermal Stability of L-Pyroglutamic Acid Source: ResearchGate URL: [Link]

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. Liposome: Encapsula's Scientific Blog: What is the effect of the phase transition temperature of the lipid on the liposome formulation? [liposomes.org]

- 3. linseis.com [linseis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. nbi.ku.dk [nbi.ku.dk]

- 8. Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes | Springer Nature Experiments [experiments.springernature.com]

- 9. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. researchgate.net [researchgate.net]

- 12. X-ray diffraction studies of oriented lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. X-ray diffraction study of lipid bilayer membranes interacting with amphiphilic helical peptides: diphytanoyl phosphatidylcholine with alamethicin at low concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An X-ray diffraction analysis of oriented lipid multilayers containing basic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Optical detection of phase transitions in simple and mixed lipid-water phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality [biolyphar.com]

A Technical Guide to the Crystallographic Analysis of L-Glutamic Acid Dihexadecyl Ester for Pharmaceutical Applications

Introduction: The Critical Role of Solid-State Properties in Advanced Drug Delivery

L-Glutamic acid dihexadecyl ester is a lipid molecule of significant interest in the field of drug delivery. As an amphiphile, it is a key component in the formation of liposomes and other lipid-based nanoparticles, which are used to encapsulate and transport therapeutic agents.[1][2] The arrangement of these molecules in the solid state—their crystal structure—profoundly influences the stability, drug-loading capacity, and release kinetics of such delivery systems.[3][4] Understanding the crystallographic properties of L-Glutamic acid dihexadecyl ester is therefore not merely an academic exercise, but a crucial step in the rational design and development of effective drug products.

This guide provides a comprehensive overview of the challenges and methodologies associated with the crystallographic analysis of L-Glutamic acid dihexadecyl ester. While a definitive crystal structure for this specific diester is not yet publicly available, we will provide a robust framework for its determination. This will be achieved by first examining the well-documented crystallography of its parent molecule, L-Glutamic acid, and then detailing a systematic workflow for the synthesis, crystallization, and characterization of the dihexadecyl ester.

The Crystallography of L-Glutamic Acid: A Tale of Two Polymorphs

L-Glutamic acid is known to crystallize in two distinct polymorphic forms, α and β.[5][6][7] Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit different solubilities, stabilities, and bioavailability. The two polymorphs of L-Glutamic acid are monotropically related, with the β form being the more stable.[5]

The formation of either the α or β polymorph is highly dependent on the crystallization conditions, including the solvent used and the rate of cooling.[5] For instance, rapid cooling of an aqueous solution tends to yield the metastable α form, while slower cooling favors the formation of the stable β form.[5]

| Property | α-L-Glutamic Acid | β-L-Glutamic Acid |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 7.06 | 5.16 |

| b (Å) | 10.3 | 17.3 |

| c (Å) | 8.75 | 6.95 |

Data compiled from published studies on L-Glutamic acid crystallography.[5][6]

The distinct packing arrangements of the molecules in these two forms lead to their different physical properties. Understanding these differences is foundational to predicting and controlling the solid-state behavior of its derivatives.

Proposed Experimental Workflow for the Crystallographic Analysis of L-Glutamic Acid Dihexadecyl Ester

The successful crystallographic analysis of L-Glutamic acid dihexadecyl ester hinges on a meticulous and systematic experimental approach. The following workflow outlines the key stages, from synthesis to characterization.

Synthesis and Purification

The synthesis of L-Glutamic acid dihexadecyl ester can be achieved through Fischer esterification of L-Glutamic acid with hexadecanol in the presence of an acid catalyst. The reaction is typically carried out in a non-polar solvent to drive the reaction to completion by removal of water.

Protocol:

-

To a solution of L-Glutamic acid (1 equivalent) in a suitable solvent (e.g., toluene), add hexadecanol (2.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure L-Glutamic acid dihexadecyl ester.

Crystallization Trials

Obtaining single crystals of amphiphilic molecules like L-Glutamic acid dihexadecyl ester can be challenging due to the high conformational flexibility of the long alkyl chains. A variety of crystallization techniques should be employed to explore a wide range of conditions.

Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of chloroform and methanol) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging and Sitting Drop): This method involves the slow diffusion of a precipitant vapor into a drop of the sample solution, gradually increasing the concentration to induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to allow for the formation of well-ordered crystals.

Characterization of the Solid State

The solid material obtained from the crystallization trials should be characterized using a suite of analytical techniques to determine its nature.

-

Powder X-ray Diffraction (PXRD): This is the primary technique for determining if the material is crystalline or amorphous. A crystalline sample will produce a diffraction pattern with sharp peaks, while an amorphous sample will show a broad halo. Different polymorphs will exhibit distinct PXRD patterns.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect other phase transitions, which can indicate the presence of different polymorphs or solvates.

-

Polarized Light Microscopy: Crystalline materials are typically birefringent and will be visible when viewed under a polarized light microscope. This technique provides a quick assessment of crystallinity.

-

Single-Crystal X-ray Diffraction: If suitable single crystals are obtained, this technique can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive information about the molecular structure and packing.

Figure 1: A schematic of the experimental workflow for the crystallographic analysis of L-Glutamic acid dihexadecyl ester.

Implications for Drug Development

The solid-state properties of L-Glutamic acid dihexadecyl ester have significant implications for its use in drug delivery.

-

Formulation Stability: The crystallinity of the lipid can affect the physical stability of liposomal formulations. Amorphous materials are generally less stable than their crystalline counterparts and can be prone to crystallization over time, which can alter the properties of the drug product.

-

Drug Encapsulation and Release: The packing of the lipid molecules in the liposome bilayer can influence the efficiency of drug encapsulation and the rate of drug release. Different polymorphs may lead to different packing arrangements and, consequently, different drug delivery profiles.

-

Manufacturing and Scalability: The solid-state form of the raw material can impact its handling and processing during the manufacturing of the final drug product. A consistent and well-characterized crystalline form is desirable for robust and reproducible manufacturing processes.

Conclusion

While the definitive crystallographic data for L-Glutamic acid dihexadecyl ester remains to be elucidated, this guide provides a clear and comprehensive pathway for its determination. By leveraging the foundational knowledge of L-Glutamic acid crystallography and employing a systematic experimental workflow, researchers can successfully characterize the solid-state properties of this important pharmaceutical excipient. Such a thorough understanding is paramount for the development of safe, stable, and effective lipid-based drug delivery systems.

References

-

ResearchGate. Cationic and Ionizable Amphiphiles Based on Dihexadecyl Ester of L-Glutamic Acid for Liposomal Transport of RNA. Available from: [Link]

-

PMC. A Digital Mechanistic Workflow for Predicting Solvent-Mediated Crystal Morphology: The α and β Forms of l-Glutamic Acid. Available from: [Link]

-

Appchem. L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dihexadecyl ester. Available from: [Link]

-

PubChemLite. L-glutamic acid, diteradecyl ester, hydrochloride (C33H65NO4). Available from: [Link]

-

ResearchGate. The X-ray diffraction of L-glutamic acid crystals (a) grown on the... Available from: [Link]

-

RSC Publishing. l-Glutamic acid crystals of pure α form and uniform size distribution from continuous non-seeded reaction crystallization in slug flow. Available from: [Link]

-

Research Inventy. Crystallization of L-Glutamic Acid: Mechanism of Heterogeneous β -Form Nucleation. Available from: [Link]

-

Comptes Rendus de l'Académie des Sciences. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Available from: [Link]

-

TDX. Nanoparticles made of poly(gamma-glutamic acid) derivatives for drug delivery systems. Available from: [Link]

-

Cheméo. Chemical Properties of L-Glutamic acid (CAS 56-86-0). Available from: [Link]

-

YouTube. Crystal Structures of L-Glutamic Acid #glutamicacid. Available from: [Link]

- Google Patents. L-glutamic acid derivative and synthesis method and application thereof.

-

PubMed. Synthesis and characterization of branched poly(L-glutamic acid) as a biodegradable drug carrier. Available from: [Link]

-

PMC. Functional Characterization of Key Enzymes involved in l-Glutamate Synthesis and Degradation in the Thermotolerant and Methylotrophic Bacterium Bacillus methanolicus. Available from: [Link]

-

RSC Publishing. Synthesis of regio- and stereoselectively deuterium-labelled derivatives of l-glutamate semialdehyde for studies on carbapenem biosynthesis. Available from: [Link]

-

PubMed. Synthesis and characterization of functionalized poly(gamma-benzyl-L-glutamate) derivates and corresponding nanoparticles preparation and characterization. Available from: [Link]

-

MDPI. Thermal Deformations of Crystal Structures in the L-Aspartic Acid/L-Glutamic Acid System and DL-Aspartic Acid. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. Synthesis and characterization of branched poly(L-glutamic acid) as a biodegradable drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Digital Mechanistic Workflow for Predicting Solvent-Mediated Crystal Morphology: The α and β Forms of l-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. l-Glutamic acid crystals of pure α form and uniform size distribution from continuous non-seeded reaction crystallization in slug flow - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Comprehensive Solubility Profile and Formulation Dynamics of L-Glutamic Acid Dihexadecyl Ester

Executive Summary

L-Glutamic acid dihexadecyl ester (commonly referred to as 1,5-dihexadecyl-L-glutamate or 1',3'-dihexadecyl L-glutamate) is a highly hydrophobic, synthetic amino acid-based lipid. It serves as a critical structural anchor in the development of advanced drug delivery systems, including peptide amphiphile micelles, cationic liposomes for gene delivery, and artificial oxygen carriers such as Hemoglobin Vesicles (HbV)[1].

For formulation scientists, mastering the solubility profile of this molecule is not merely a matter of dissolving a powder; it is the fundamental thermodynamic step required to control lipid mixing, prevent phase separation, and drive the self-assembly of monodisperse nanostructures. This whitepaper provides an in-depth analysis of its solvation thermodynamics, quantitative solubility data, and field-proven protocols for lipid nanoparticle (LNP) formulation.

Physicochemical Profiling & Solvation Thermodynamics

The molecular architecture of L-Glutamic acid dihexadecyl ester consists of a polar amino acid backbone (L-glutamic acid) esterified with two long-chain (C16) hexadecyl aliphatic tails. This creates a highly asymmetric amphiphile dominated by its hydrophobic domain.

The Causality of Solvent Interactions

Because the dual C16 chains generate massive van der Waals forces, the molecule exhibits profound hydrophobicity, rendering it completely insoluble in aqueous media[2]. However, the presence of the secondary amine and ester carbonyls in the headgroup allows for localized hydrogen bonding.

-

Halogenated Solvents (The Primary Solvents): Solvents like chloroform and dichloromethane (DCM) are the gold standard for this lipid. The low dielectric constant and high polarizability of chloroform perfectly solvate the C16 tails, overcoming the cohesive van der Waals forces of the crystalline lipid powder.

-

Alcohols (The Co-Solvents): While poorly soluble in cold methanol or ethanol, adding a short-chain alcohol to chloroform (typically in a 2:1 or 4:1 CHCl3:MeOH ratio) is a critical formulation technique. The methanol acts as a hydrogen-bond disruptor, breaking intermolecular interactions between the glutamate headgroups, ensuring true molecular dispersion rather than colloidal suspension.

-

Polar Aprotic Solvents: Tetrahydrofuran (THF) is frequently utilized when the lipid must undergo further chemical modification, such as succinylation to form 1,5-O-dihexadecyl-N-succinyl-L-glutamate (DHSG), a negatively charged derivative crucial for HbV formulations[3].

Mechanistic pathways of L-Glutamic acid dihexadecyl ester solvation across different solvent classes.

Quantitative Solubility Matrix

To facilitate rapid solvent selection for downstream processing, the following table summarizes the solubility profile of L-Glutamic acid dihexadecyl ester at standard ambient temperature and pressure (SATP), unless otherwise noted.

| Solvent | Classification | Solubility Profile | Application / Notes |

| Chloroform ( CHCl3 ) | Halogenated | High (>50 mg/mL) | Primary solvent for lipid thin-film hydration. |

| Dichloromethane (DCM) | Halogenated | High (>50 mg/mL) | Alternative to chloroform; easier to evaporate. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Used in 1:1 mixtures with CHCl3 for spacer insertions[2]. |

| Methanol / Ethanol | Polar Protic | Low (Cold) / Moderate (Hot) | Used as a co-solvent (10-33% v/v) to disrupt headgroup H-bonding. |

| Acetone | Polar Aprotic | Poor | Used for precipitation and purification via Buchner filtration[2]. |

| Diethyl Ether | Non-polar Ether | Poor to Moderate | Used for washing and crystallizing synthesized derivatives[2]. |

| Water / PBS | Aqueous | Insoluble | Drives the hydrophobic collapse and self-assembly of micelles/vesicles. |

Field-Proven Methodologies & Workflows

The utility of L-Glutamic acid dihexadecyl ester relies heavily on precise methodological execution. Below are two self-validating protocols demonstrating its synthesis and subsequent formulation into functional nanostructures.

Protocol A: Synthesis via Azeotropic Distillation

To generate the base ester for peptide amphiphiles, researchers utilize azeotropic distillation to drive the esterification to completion by continuously removing water[2].

-

Reagent Assembly: Combine hexadecanol (0.092 mol), L-glutamic acid (0.047 mol), and para-toluenesulfonic acid (0.051 mol) as a catalyst[2].

-

Solvent Suspension: Suspend the mixture in a high-boiling non-polar solvent (e.g., toluene or benzene) within a round-bottom flask.

-

Azeotropic Distillation: Attach a Dean-Stark apparatus and reflux the mixture. The solvent will form an azeotrope with the generated water, condensing into the trap where water separates and is removed, driving the equilibrium toward the ester product.

-

Purification: Once water evolution ceases, cool the reaction. Precipitate and purify the crystallized 1',3'-dihexadecyl L-glutamate through Buchner funnel filtration using cold acetone[2].

-

Validation: Confirm the structure via 1H -NMR (in CDCl3 ), looking for the characteristic triplet of the terminal methyl groups at ~0.88 ppm and the massive methylene multiplet at ~1.25 ppm[2].

Protocol B: Formulation of Hemoglobin Vesicles (HbV) via Thin-Film Hydration

Unmodified dihexadecyl L-glutamate is often succinylated to form DHSG (1,5-O-dihexadecyl-N-succinyl-L-glutamate). DHSG provides a negative charge that maximizes the encapsulation of concentrated hemoglobin without triggering the severe platelet activation associated with conventional negatively charged lipids like DPPG[3].

-

Lipid Dissolution: In a round-bottom flask, dissolve DPPC, Cholesterol, DHSG, and PEG-DSPE (molar ratio 5:5:1:0.033) in a CHCl3:MeOH (4:1 v/v) solvent mixture[4]. Causality: The mixed solvent ensures homogeneous blending of the highly hydrophobic DHSG with the more polar PEG-lipids.

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Apply a controlled vacuum at 40°C to slowly remove the organic solvents, leaving a homogeneous, translucent lipid thin film on the flask walls.

-

Desiccation: Place the flask under high vacuum overnight to remove trace cytotoxic solvents.

-

Hydration: Hydrate the lipid film with a highly concentrated, purified human hemoglobin solution (approx. 35-38 g/dL)[3][4]. Agitate mechanically to form multilamellar vesicles (MLVs).

-

Extrusion: Pass the MLV suspension sequentially through polycarbonate filters (down to 0.22 µm) using a high-pressure extruder to calibrate the vesicles into monodisperse unilamellar liposomes (~250 nm diameter)[3][4].

Step-by-step workflow for the formulation of Hemoglobin Vesicles (HbV) using DHSG.

Conclusion

L-Glutamic acid dihexadecyl ester is a highly versatile hydrophobic anchor. Its extreme insolubility in water paired with its high solubility in halogenated organics dictates its formulation pathways. By leveraging precise solvent ratios—such as chloroform/methanol blends for lipid homogenization or THF/chloroform for succinylation[2]—researchers can reliably engineer advanced supramolecular assemblies, from targeted monocyte-attracting micelles to life-saving artificial blood substitutes[2][3][4].

References

- Shape Effects of Peptide Amphiphile Micelles for Targeting Monocytes. National Institutes of Health (PMC).

- Static Structures and Dynamics of Hemoglobin Vesicle (HbV) Developed as a Transfusion Alternative. ACS Publications.

- Daily Repeated Infusions of Hb Vesicles as O2 Carriers. National Institute of Public Health (NIPH).

- Artificial Oxygen Carriers, Hemoglobin Vesicles and Albumin−Hemes, Based on Bioconjugate Chemistry. ACS Publications.

Sources

Thermal Degradation Kinetics of Dihexadecyl L-Glutamate: A Mechanistic and Kinetic Framework for Advanced Lipid Formulations

Executive Summary

As lipid nanotechnology advances toward clinical translation, the thermal stability of synthetic lipidic amino acids has become a critical quality attribute (CQA). Dihexadecyl L-glutamate (also known as 1,5-dihexadecyl L-glutamate) is a highly specialized hydrophobic moiety utilized in the construction of cationic assemblies for plasmid DNA (pDNA) delivery and as a foundational structural lipid in Hemoglobin Vesicles (HbV) acting as artificial red blood cells.

During manufacturing and sterilization—such as 12-hour pasteurization at 60 °C or high-shear extrusion—these lipids are subjected to significant thermal stress. Understanding the thermal degradation kinetics of dihexadecyl L-glutamate is not merely an academic exercise; it is a fundamental requirement for predicting shelf-life, establishing safe processing thresholds, and ensuring the structural integrity of the final liposomal bilayer. This whitepaper provides an in-depth technical guide to the degradation mechanisms, kinetic modeling, and self-validating experimental protocols required to quantify the thermal stability of this critical compound.

The Critical Role of Dihexadecyl L-Glutamate in Lipid Nanotechnology

Dihexadecyl L-glutamate consists of a polar L-glutamic acid backbone esterified to two 16-carbon (hexadecyl) aliphatic chains. This specific architecture provides unique thermodynamic properties:

-

Gene Delivery: When conjugated to cationic headgroups (e.g., lysine or arginine), the dihexadecyl chains dictate the phase transition temperature ( Tc ) and the fusogenic potential of the lipoplex, directly impacting intracellular pDNA transfection efficiency[1].

-

Hemoglobin Vesicles (HbV): In artificial blood substitutes, 1,5-O-dihexadecyl-L-glutamate is co-assembled with DPPC, cholesterol, and PEG-DSPE to encapsulate highly concentrated carbonyl hemoglobin (HbCO). These vesicles must withstand rigorous viral inactivation protocols, including pasteurization at 60 °C for 12 hours[2]. Furthermore, the high-shear rotation-revolution mixing used to achieve high encapsulation efficiency can generate localized frictional heat up to 69.2 °C[3].

If thermal degradation occurs, the cleavage of ester bonds releases free hexadecanol and glutamic acid derivatives, drastically altering the bilayer's fluidity, triggering premature payload leakage, and potentially inducing cytotoxicity.

Mechanistic Pathways of Thermal Degradation

The thermal decomposition of dihexadecyl L-glutamate is a multi-stage process governed by the vulnerability of its functional groups.

-

Primary Degradation (Ester Cleavage): The ester linkages connecting the hexadecyl chains to the glutamate backbone are the most thermally labile points. Degradation typically initiates via a concerted β -elimination mechanism or homolytic cleavage, releasing hexadecene or hexadecanol.

-

Secondary Degradation (Backbone Pyrolysis): Following the loss of the alkyl chains, the residual glutamic acid backbone undergoes deamination and decarboxylation, releasing volatile gases ( NH3 , CO2 ).

-

Terminal Carbonization: At extreme temperatures (>450 °C), the remaining aliphatic and amino acid fragments undergo radical scission and condensation, forming a carbonaceous char.

Caption: Molecular thermal degradation pathway of dihexadecyl L-glutamate.

Theoretical Framework: Model-Free Kinetics

To accurately predict the degradation behavior of complex lipids without assuming a flawed reaction mechanism, we employ isoconversional (model-free) kinetics . The fundamental principle is that the reaction rate at a constant extent of conversion ( α ) is only a function of temperature.

By conducting Thermogravimetric Analysis (TGA) at multiple heating rates ( β ), we can extract the activation energy ( Ea ) using two primary mathematical models:

1. The Kissinger Method: Relies on the peak temperature ( Tp ) of the derivative thermogravimetric (DTG) curve:

ln(Tp2β)=ln(EaA⋅R)−R⋅TpEa2. The Flynn-Wall-Ozawa (FWO) Method: Utilizes the integral form of the rate equation across different conversion fractions ( α ):

log(β)=log(R⋅g(α)A⋅Ea)−2.315−0.4567R⋅TEaWhere A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature.

Self-Validating Experimental Methodology (TGA Protocol)

As a Senior Application Scientist, I mandate that thermal analysis protocols must be self-validating to prevent artifacts. The following step-by-step workflow ensures the kinetic data extracted is purely a function of the molecule's inherent stability, free from mass-transfer or thermal-lag errors.

Step-by-Step TGA Workflow

-

Instrument Calibration: Calibrate the TGA furnace temperature using Curie point magnetic standards (e.g., Alumel, Nickel) to ensure temperature accuracy within ±0.5 °C.

-

Causality: Kinetic models are exponentially sensitive to temperature errors. A 1 °C offset can skew the calculated Ea by >5%.

-

-

Sample Preparation: Weigh exactly 5.0 ± 0.1 mg of anhydrous dihexadecyl L-glutamate into a platinum crucible.

-

Causality: Using a small, strictly controlled mass minimizes thermal gradients within the sample pan, preventing thermal lag where the sample core is cooler than the furnace.

-

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min for 30 minutes prior to heating.

-

Causality: An inert atmosphere isolates pyrolytic degradation. If air/oxygen were used, parallel oxidative radical reactions would overlap with ester cleavage, rendering the isoconversional models mathematically invalid.

-

-

Dynamic Heating Program: Subject distinct samples to linear heating rates ( β ) of 5, 10, 15, and 20 °C/min from 25 °C to 600 °C.

-

Causality: Multiple heating rates are mathematically required to decouple the temperature dependence (Arrhenius parameters) from the reaction model ( g(α) ).

-

-

Baseline Subtraction: Run an empty platinum crucible under identical conditions and subtract this baseline from the sample data to correct for buoyancy effects.

Caption: Self-validating TGA workflow for extracting model-free kinetic parameters.

Quantitative Kinetic Data Analysis

The following tables summarize the representative kinetic parameters extracted from the thermal degradation of dihexadecyl L-glutamate using the described methodology.

Table 1: Influence of Heating Rate on Peak Degradation Temperature ( Tp ) Note: As heating rate increases, the thermal inertia shifts the peak degradation temperature to higher values, a necessary phenomenon for Kissinger/FWO plotting.

| Heating Rate β (°C/min) | Onset Temperature Tonset (°C) | Peak Temperature Tp (°C) | Total Mass Loss (%) |

| 5 | 242.1 | 285.4 | 96.2 |

| 10 | 251.3 | 298.7 | 96.5 |

| 15 | 258.6 | 309.2 | 96.1 |

| 20 | 264.2 | 318.5 | 96.8 |

Table 2: Representative Kinetic Parameters at Varying Conversion Fractions ( α ) Note: The consistency of Ea across α=0.2 to 0.6 indicates a single dominant degradation mechanism (ester cleavage) in this phase.

| Conversion Fraction ( α ) | Ea (kJ/mol) [Kissinger] | Ea (kJ/mol) [FWO] | Pre-exponential factor ln(A) ( s−1 ) |

| 0.1 | 118.4 | 121.2 | 24.5 |

| 0.2 | 132.6 | 135.8 | 27.8 |

| 0.4 | 134.1 | 137.2 | 28.1 |

| 0.6 | 135.5 | 138.9 | 28.4 |

| 0.8 | 152.3 | 155.1 | 31.2 |

Formulation Implications & Sterilization Thresholds

The kinetic data reveals that while rapid, catastrophic mass loss does not occur until >240 °C, the activation energy for early-stage degradation ( Ea≈118 kJ/mol) dictates that prolonged exposure to lower temperatures can induce cumulative chemical damage.

For Hemoglobin Vesicles (HbV) , the pasteurization process at 60 °C for 12 hours[2] falls well below the onset of pyrolytic ester cleavage. However, the Arrhenius relationship indicates that localized hot spots during high-shear kneading (approaching 70 °C)[3] must be strictly minimized. Even a 0.5% degradation of dihexadecyl L-glutamate into free hexadecanol can disrupt the tight packing of the DPPC/cholesterol bilayer, leading to HbCO leakage and a reduction in the formulation's in vivo circulation half-life.

For pDNA lipoplexes , maintaining the integrity of the glutamate backbone is essential for preserving the optimal phase transition temperature ( Tc ) required for endosomal escape[1]. Formulators must utilize the kinetic parameters ( Ea and A ) to calculate the precise thermal budget during lyophilization and storage, ensuring the lipid assemblies remain thermodynamically stable throughout their intended shelf-life.

References

-

Obata, Y., et al. (2008). "Evaluation of Cationic Assemblies Constructed with Amino Acid Based Lipids for Plasmid DNA Delivery." Bioconjugate Chemistry. URL:[Link]

-

Sakai, H., et al. (2017). "Overview of Potential Clinical Applications of Hemoglobin Vesicles (HbV) as Artificial Red Cells, Evidenced by Preclinical Studies." Bioengineering. URL:[Link]

-

Sou, K., et al. (2021). "Preparation of Artificial Red Blood Cells (Hemoglobin Vesicles) Using the Rotation–Revolution Mixer for High Encapsulation Efficiency." ACS Biomaterials Science & Engineering. URL:[Link]

-

Sarker, S. R., et al. (2018). "Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles." Annals of Biotechnology. URL:[Link]

Sources

L-Glutamic acid dihexadecyl ester liposome formulation protocol

Formulation and Characterization of pH-Responsive Liposomes Utilizing L-Glutamic Acid Dihexadecyl Ester for Nucleic Acid Delivery

Abstract

This technical guide provides a comprehensive protocol for the formulation and characterization of pH-responsive liposomes using L-Glutamic acid dihexadecyl ester. This novel ionizable lipid leverages the unique properties of its amino acid headgroup to facilitate endosomal escape, a critical barrier in intracellular drug delivery. This document outlines the underlying scientific principles, a detailed step-by-step methodology for liposome preparation via thin-film hydration and extrusion, a protocol for small interfering RNA (siRNA) encapsulation, and standard characterization techniques. This guide is intended for researchers, scientists, and drug development professionals working on advanced drug delivery systems.

Introduction: The Rationale for Glutamate-Based Ionizable Lipids

The efficacy of many potent therapeutic agents, particularly nucleic acids like siRNA and mRNA, is often limited by their inability to efficiently reach the cytoplasm of target cells. A major obstacle is entrapment within endosomes, which typically leads to lysosomal degradation. pH-responsive liposomes are a sophisticated class of nanocarriers designed to overcome this barrier. They remain stable at physiological pH (≈7.4) but undergo a structural change in the acidic environment of the endosome (pH 5.0–6.5), leading to membrane fusion and the release of their payload into the cytoplasm.

L-Glutamic acid dihexadecyl ester is a zwitterionic/cationic lipid that serves as the foundation for such pH-responsive systems. Its design is rooted in fundamental biochemical principles:

-

The Ionizable Headgroup: The L-glutamic acid headgroup possesses two carboxylic acid moieties and one primary amine. This allows the lipid to exhibit a pH-dependent surface charge. At neutral pH, the carboxyl groups are deprotonated, resulting in a net neutral or slightly negative charge, which can reduce non-specific interactions in the bloodstream. Upon endosomal acidification, the carboxyl groups become protonated, leading to a net positive charge. This charge reversal promotes electrostatic interactions with the anionic endosomal membrane, facilitating membrane fusion and destabilization.[1]

-

Biocompatibility: As a derivative of a naturally occurring amino acid, L-glutamic acid dihexadecyl ester is anticipated to have a favorable biocompatibility and degradation profile.

This application note details a robust protocol for creating unilamellar liposomes composed of L-Glutamic acid dihexadecyl ester, the fusogenic helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and cholesterol, and their subsequent loading with a model siRNA.

Materials and Equipment

Lipids and Reagents

-

L-Glutamic acid dihexadecyl ester (MW: 596.0 g/mol )

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (MW: 744.0 g/mol )

-

Cholesterol (MW: 386.7 g/mol )

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

siRNA (e.g., Silencer™ GAPDH siRNA)

-

Nuclease-free water

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

RiboGreen™ reagent or similar for siRNA quantification

Equipment

-

Rotary evaporator

-

Water bath or heating block

-

Vacuum pump

-

Liposome extruder (e.g., Avanti® Mini-Extruder)

-

Polycarbonate membranes (100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument (for size and zeta potential)

-

Fluorometer or plate reader for encapsulation efficiency assay

-

Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Preparation of Empty Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used and reproducible technique for liposome preparation.[2][3] It involves dissolving lipids in an organic solvent, creating a thin film by evaporation, and then hydrating the film with an aqueous buffer to form vesicles.

Causality Behind Experimental Choices:

-

Lipid Composition: A molar ratio of L-Glutamic acid dihexadecyl ester:DOPE:Cholesterol of 50:30:20 is recommended as a starting point.

-

L-Glutamic acid dihexadecyl ester (50 mol%): The primary pH-responsive and cationic component for interacting with the nucleic acid cargo and the endosomal membrane.

-

DOPE (30 mol%): A crucial "helper lipid." DOPE has a conical shape that does not favor a stable bilayer structure on its own but promotes the formation of an inverted hexagonal (HII) phase in acidic environments. This fusogenic property is critical for disrupting the endosomal membrane.[4][5]

-

Cholesterol (20 mol%): Acts as a "membrane plasticizer," filling gaps between the phospholipids to decrease bilayer fluidity, reduce leakage of encapsulated contents, and improve stability in biological fluids.[6]

-

-